molecular formula C25H22FNO4 B8177393 Fmoc-4-fluoro-N-methyl-L-phenylalanine

Fmoc-4-fluoro-N-methyl-L-phenylalanine

Cat. No.: B8177393
M. Wt: 419.4 g/mol
InChI Key: AASWRUZYXHQLCZ-QHCPKHFHSA-N
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Description

Fmoc-4-fluoro-N-methyl-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the para position of the phenyl ring, and a methyl group on the nitrogen atom. It is commonly used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-fluoro-N-methyl-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-4-fluoro-N-methyl-L-phenylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the amino group is free to participate in peptide bond formation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    This compound: is unique due to the combination of the Fmoc protecting group, the fluorine atom at the para position, and the methyl group on the nitrogen atom. .

Biological Activity

Fmoc-4-fluoro-N-methyl-L-phenylalanine (Fmoc-4-F-Phe) is a fluorinated derivative of phenylalanine, primarily utilized in peptide synthesis and drug development due to its unique chemical properties. This compound has garnered attention for its potential applications in various biological contexts, including cancer therapy, drug design, and as a tool in bioconjugation processes. This article delves into the biological activity of this compound, summarizing relevant research findings, applications, and case studies.

This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring, which influences its electronic properties and interactions with biological targets. The molecular formula is C24H20FNO4C_{24}H_{20}FNO_4 with a molecular weight of approximately 405.43 g/mol .

The synthesis typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group facilitates the sequential addition of amino acids to form peptides. The fluorine substitution enhances the stability and bioactivity of peptides synthesized using this amino acid .

2.1 Peptide Synthesis

This compound is extensively used as a building block in SPPS. Its incorporation into peptide sequences allows for the creation of modified peptides with improved pharmacological properties, such as increased stability against enzymatic degradation .

2.2 Drug Development

The unique properties of this compound make it valuable in drug design, particularly for developing therapeutics targeting specific biological pathways. Studies have shown that fluorinated amino acids can enhance the binding affinity of peptides to their targets, potentially leading to more effective drugs .

2.3 Cancer Therapeutics

Research indicates that this compound can be utilized in developing targeted cancer therapies. By modifying peptide sequences with this compound, researchers aim to improve the selectivity and efficacy of anticancer agents . For instance, studies have demonstrated that fluorinated peptides exhibit enhanced interactions with cancer cell receptors, leading to improved therapeutic outcomes .

3. Case Studies

Several studies highlight the biological activity and applications of this compound:

  • Study on Fluorinated Peptides : A study published in Nature Communications explored how fluorinated phenylalanines, including this compound, can improve peptide stability and receptor binding in cancer treatment models . The results indicated a significant increase in binding affinity compared to non-fluorinated counterparts.
  • Development of Fluorescent Probes : Researchers have utilized this compound to create fluorescent probes for imaging techniques. The fluorine atom enhances the photophysical properties of these probes, making them suitable for real-time imaging in biological systems .

4. Applications

Application AreaDescription
Peptide Synthesis Used as a building block for synthesizing complex peptides via SPPS.
Drug Development Enhances binding affinity and stability of peptide-based drugs.
Cancer Research Modifies peptide sequences for targeted cancer therapies.
Bioconjugation Facilitates attachment of peptides to biomolecules for drug delivery systems.
Fluorescent Probes Develops imaging agents for biological assays and research applications.

5. Conclusion

This compound represents a significant advancement in peptide chemistry, offering enhanced properties that facilitate various biological applications. Its role in drug development and cancer therapeutics underscores its potential as a critical tool in modern biomedical research. Ongoing studies are likely to further elucidate its mechanisms of action and broaden its applications across different fields.

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASWRUZYXHQLCZ-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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